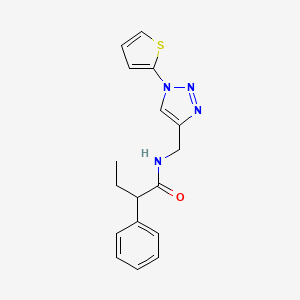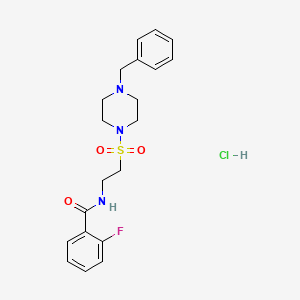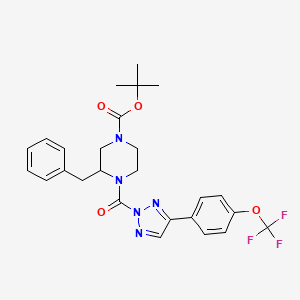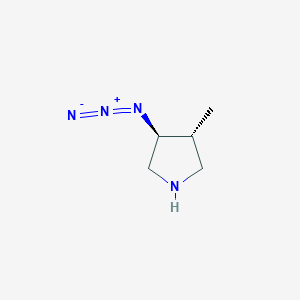
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide, commonly known as PAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAC belongs to the family of xanthene derivatives and has been shown to possess various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
Wirkmechanismus
PAC exerts its pharmacological effects through the modulation of various signaling pathways. In cancer cells, PAC has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the suppression of cancer cell growth and induction of apoptosis. PAC has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. Furthermore, PAC has been shown to modulate the activity of ion channels, including TRPV1 and TRPA1, which are involved in pain perception.
Biochemical and Physiological Effects:
PAC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, PAC has been found to induce cell cycle arrest and apoptosis, leading to the suppression of cancer cell growth. PAC has also been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis. In addition, PAC has been found to possess anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of chronic pain and inflammation. PAC has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using PAC in lab experiments is its high purity, which ensures reproducibility and accuracy of the results. PAC is also relatively stable, making it suitable for long-term storage and use. However, one of the limitations of using PAC is its high cost, which may limit its use in large-scale experiments. Additionally, the solubility of PAC in water is relatively low, which may limit its use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for the research on PAC. Firstly, further studies are needed to elucidate the mechanism of action of PAC in cancer cells and other diseases. Secondly, the potential use of PAC in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy. Thirdly, the development of more efficient and cost-effective synthesis methods for PAC is needed to facilitate its use in large-scale experiments. Finally, the potential use of PAC in clinical trials should be investigated to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, PAC is a chemical compound that has shown promising potential in various fields of medicine, including cancer research, neurology, and immunology. PAC possesses various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. PAC exerts its pharmacological effects through the modulation of various signaling pathways, and its use in lab experiments has several advantages and limitations. Further research is needed to explore the potential therapeutic applications of PAC and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of PAC involves the condensation reaction between 4-piperidone hydrochloride and 2-phenoxyacetic acid, followed by the reaction with xanthene-9-carboxylic acid. The final product is obtained through a purification process using chromatography techniques. This synthesis method has been optimized to produce high yields of PAC with high purity.
Wissenschaftliche Forschungsanwendungen
PAC has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. In cancer research, PAC has been shown to exhibit anti-cancer activity through the inhibition of cancer cell growth and induction of apoptosis. PAC has also been found to possess anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, PAC has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Eigenschaften
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c31-26(19-33-21-8-2-1-3-9-21)30-16-14-20(15-17-30)18-29-28(32)27-22-10-4-6-12-24(22)34-25-13-7-5-11-23(25)27/h1-13,20,27H,14-19H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEIMHDGTBPSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


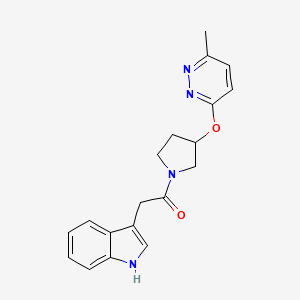
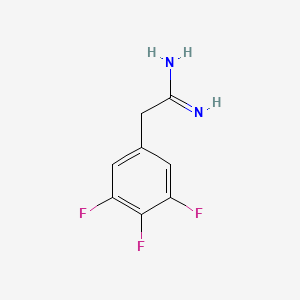
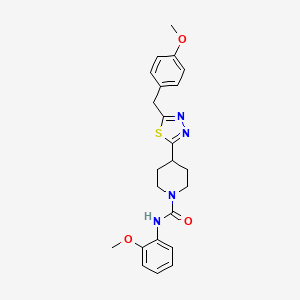
![4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide](/img/no-structure.png)
![(4-Benzylpiperidin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2471344.png)
![4-Nitrobenzo[de]isochromene-1,3-dione](/img/structure/B2471345.png)

![N-(2-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2471352.png)
